[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-
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Overview
Description
[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with a carboxylic acid group attached to one of the benzene rings and an ethyl group attached to the other. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form biphenyl derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or carboxylic acid group can be replaced by other functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Biphenyl derivatives.
Substitution: Various substituted biphenyl compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry:
- Used in the production of polymers and resins.
- Acts as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Biphenyl: Lacks the carboxylic acid and ethyl groups, making it less reactive.
[1,1-Biphenyl]-2-carboxylic acid: Lacks the ethyl group, which affects its solubility and reactivity.
[1,1-Biphenyl]-4-carboxylic acid: Has the carboxylic acid group in a different position, leading to different chemical properties.
Uniqueness:
- The presence of both the carboxylic acid and ethyl groups in [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- makes it more versatile in chemical reactions.
- Its unique structure allows for specific interactions with molecular targets, making it valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-ethyl-6-phenylbenzoic acid |
InChI |
InChI=1S/C15H14O2/c1-2-11-9-6-10-13(14(11)15(16)17)12-7-4-3-5-8-12/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
BPWOBJGGXZJIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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